Tetrachlorosilane

Description

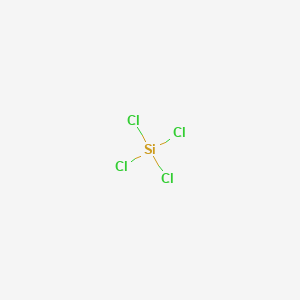

Structure

3D Structure

Propriétés

IUPAC Name |

tetrachlorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNAPBUWERUEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Si, SiCl4 | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Silicon tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029711 | |

| Record name | Silane, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis., Colorless fuming liquid with a suffocating odor; [HSDB], COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

135.7 °F at 760 mmHg (USCG, 1999), 135.7 °F, 59 °C, 57 °C | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, ether, chloroform, petroleum ether, Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides, Solubility in water: reaction | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.52 @ 0 °C/4 °C, Density: 1.90 @ -97 °C; Liq: 1.483 @ 20 °C; Decomp in alcohol, Relative density (water = 1): 1.48 | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.59 g/l, Relative vapor density (air = 1): 5.9 | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

236.0 [mmHg], 236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 26 | |

| Record name | Silicon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Grades: Technical; 99.5%; CP (99.8%); semiconductor, Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, clear, mobile, fuming liquid | |

CAS No. |

10026-04-7 | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/tetrachlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L75U0BM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (USCG, 1999), -70 °C, -68 °C | |

| Record name | SILICON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0574 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrachlorosilane (SiCl4) for Materials Science

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the physical and chemical properties of tetrachlorosilane (SiCl₄), a critical precursor in materials science. It details its role in the synthesis of high-purity silicon, silica, silicon nitride, and other silicon-based materials, supported by experimental protocols and reaction pathway visualizations.

Introduction

This compound, also known as silicon tetrachloride (SiCl₄), is a colorless, volatile, and highly reactive liquid with a pungent, suffocating odor.[1][2][3] It serves as a fundamental building block in the chemical industry, primarily for producing high-purity silicon for the semiconductor and photovoltaic industries, as well as fumed silica and other silicon compounds.[1][2][4][5][6] Its high reactivity, particularly its vigorous reaction with water and other nucleophiles, makes it a versatile but challenging material to handle.[1][7] This document outlines the core physical and chemical properties of SiCl₄, details key experimental procedures relevant to materials synthesis, and provides visual diagrams of its most important reaction pathways.

Physical and Chemical Properties

This compound is a non-flammable liquid under standard conditions.[2][4] It is miscible with various organic solvents, including benzene, toluene, chloroform, ether, and carbon tetrachloride.[4][7] A key characteristic is its violent reaction with water, which produces silicon dioxide (silica) and hydrochloric acid.[5][8][9] This reactivity extends to other protic solvents like alcohols.[5]

Physical Properties of this compound

The fundamental physical constants of SiCl₄ are summarized in the table below. This data is essential for process design, safety assessments, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | SiCl₄ | [7][10] |

| Molecular Weight | 169.90 g/mol | [1][5][6][10] |

| Appearance | Colorless, fuming liquid | [2][3][5] |

| Odor | Pungent, suffocating | [2][3][11] |

| Density | 1.483 g/cm³ at 25 °C | [5][7][12] |

| Melting Point | -68.74 °C to -70 °C | [5][7][11][12] |

| Boiling Point | 57.6 °C to 58 °C | [1][7][11][12] |

| Vapor Pressure | 25.9 kPa (194 mmHg) at 20 °C | [5][11] |

| 236 mmHg at 25 °C | [3] | |

| 420 mmHg at 37.7 °C | [12] | |

| Vapor Density | 5.86 (air = 1) | [12][13] |

| Viscosity | 0.35 cSt | [10] |

| Solubility | Reacts with water. Soluble in benzene, toluene, chloroform, ether. | [5][7] |

Chemical Properties of this compound

The chemical reactivity of SiCl₄ is dominated by its electrophilic nature at the silicon center, making it susceptible to nucleophilic attack.

| Property | Description | Citations |

| Reactivity with Water | Reacts violently with water and moisture to form silica (SiO₂) and hydrogen chloride (HCl). | [1][5][8][10][14] |

| Reactivity with Alcohols | Reacts with alcohols (ROH) to produce tetraalkoxysilanes (Si(OR)₄) and HCl. | [5] |

| Lewis Acidity | Acts as a strong Lewis acid, catalyzing reactions like Friedel-Crafts acylation and alkylation. | [1] |

| Stability | Stable when stored in sealed, corrosion-resistant containers under a dry, inert atmosphere. | [10] |

| Decomposition | Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride. | [2][13] |

| Incompatible Materials | Water, moisture, acids, bases, alcohols, oxidizing agents, alkali metals, and powdered metals. | [7][8][10] |

Key Reactions and Pathways in Materials Science

This compound is a cornerstone precursor for several advanced materials. Its conversion pathways are critical for achieving desired material properties.

Hydrolysis for Silica Production

The hydrolysis of SiCl₄ is a fundamental process used to manufacture high-purity fumed silica, a material widely used as a reinforcing filler, thickener, and polishing agent.[15] The reaction proceeds rapidly upon contact with water or moisture in the air, producing a fine aerosol of silica and hydrochloric acid.[5]

The overall reaction is: SiCl₄(l) + 2H₂O(l) → SiO₂(s) + 4HCl(g) [5]

The mechanism involves the nucleophilic attack of water on the silicon atom, followed by the elimination of HCl. This process repeats until all chlorine atoms are substituted by hydroxyl groups, forming silicic acid (Si(OH)₄), which then condenses to form a silica network (SiO₂).[14][16]

Caption: Hydrolysis pathway of SiCl₄ to form silicon dioxide.

Chemical Vapor Deposition (CVD) of High-Purity Silicon

In the semiconductor industry, SiCl₄ is a precursor for producing high-purity polysilicon via the Siemens process.[6] It is first reduced with hydrogen to trichlorosilane (SiHCl₃), which is then further purified and decomposed on heated silicon rods to deposit elemental silicon.[1] Alternatively, SiCl₄ can be directly reduced with hydrogen at high temperatures.

The direct reduction reaction is: SiCl₄(g) + 2H₂(g) ⇌ Si(s) + 4HCl(g) [17]

This is a reversible reaction, and high temperatures (around 1150 °C) are required to favor the deposition of silicon.[17] Using hydrogen radicals can enhance the silicon yield at lower temperatures.[18]

Caption: Chemical Vapor Deposition (CVD) of silicon from SiCl₄.

Synthesis of Silicon Nitride (Si₃N₄)

Silicon nitride is a high-performance ceramic known for its thermal stability, chemical resistance, and mechanical strength. It can be synthesized as a powder or thin film by the gas-phase reaction of this compound and ammonia at elevated temperatures.[19][20]

The overall reaction is: 3SiCl₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HCl(g) [20]

The reaction proceeds through several gaseous intermediates, including aminosilanes (e.g., H₂NSiCl₃) and silazanes.[19] The final properties of the silicon nitride powder depend on the reaction temperature and conditions.[19]

Caption: Synthesis pathway for silicon nitride via ammonolysis of SiCl₄.

Experimental Protocols

Proper handling and experimental design are crucial when working with SiCl₄ due to its reactivity and hazardous nature.

Synthesis of this compound from Silicon and Chlorine

This protocol describes a lab-scale synthesis of SiCl₄. This experiment must be performed in a well-ventilated fume cupboard with appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat. [21]

-

Apparatus Setup:

-

A chlorine gas generator is prepared using potassium permanganate (KMnO₄) and concentrated hydrochloric acid (HCl).[21]

-

The generated chlorine gas is passed through a drying tube containing concentrated sulfuric acid (H₂SO₄).[21]

-

A thick-walled reaction tube containing amorphous silicon powder in a porcelain boat is heated with a Teclu burner.[21]

-

The outlet of the reaction tube is connected to a Liebig condenser, which leads to a cooled receiving flask (e.g., in an ice-salt bath) to collect the liquid SiCl₄ product.[21]

-

An absorption bottle with sodium hydroxide (NaOH) solution is placed at the end of the apparatus to neutralize unreacted chlorine gas.[21]

-

-

Procedure:

-

Assemble the apparatus and check for leaks.[21]

-

Begin heating the silicon powder in the reaction tube.[21]

-

Slowly add concentrated HCl from a dropping funnel to the potassium permanganate to generate a steady stream of chlorine gas.[21]

-

As the dry chlorine gas passes over the heated silicon, a reaction occurs, forming SiCl₄ vapor.[21]

-

The SiCl₄ vapor condenses in the Liebig condenser and collects in the receiving vessel as a yellowish liquid.[21]

-

Continue the reaction until a sufficient amount of product is collected. The reaction is exothermic but requires continuous heating to proceed quickly.[21]

-

Purification by Fractional Distillation

Commercial SiCl₄ is often purified by fractional distillation to meet the stringent purity requirements of the semiconductor industry.

-

Objective: To separate SiCl₄ (boiling point: 57.6 °C) from other chlorosilanes and impurities.

-

Methodology:

-

The crude SiCl₄ is loaded into a distillation column designed for corrosive materials.

-

The mixture is heated, and the components separate based on their boiling points.

-

The more volatile impurities are removed from the top of the column, while the less volatile impurities remain at the bottom.

-

Purified SiCl₄ is collected at the appropriate temperature plate. The entire process must be conducted under an inert, dry atmosphere to prevent hydrolysis.

-

Hydrolysis of this compound (Demonstration)

This protocol demonstrates the high reactivity of SiCl₄ with water. This experiment must be performed in a fume cupboard. [14]

-

Procedure:

-

Add approximately 2 mL of water to a test tube.[14]

-

Carefully add about 0.5 mL of this compound to the test tube.[14]

-

Observation: A vigorous reaction occurs immediately. The SiCl₄ droplet sinks and a whitish skin (polysilicic acid) forms at the interface, along with the evolution of gas (HCl).[14] The resulting liquid will be highly acidic (pH ≈ 1).[14] The final product in the test tube is a whitish, gel-like substance (hydrated silica).[14]

-

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[9][10][13] Contact with moisture on the skin can accelerate tissue destruction.[22]

-

Respiratory Irritant: Vapors can cause severe irritation to the respiratory tract, potentially leading to lung edema.[10][13] Inhalation may aggravate conditions like asthma.[23]

-

Reactivity: Reacts violently with water, releasing corrosive hydrogen chloride gas.[9][11][13]

-

-

Handling and Storage:

-

Storage: Store in a dry, well-ventilated, secure area in tightly sealed, corrosion-resistant containers under an inert atmosphere (e.g., nitrogen).[10][24]

-

Handling: Always handle in a fume hood or well-ventilated area.[9][10] Use a closed system where possible.[9] Ensure safety showers and eyewash stations are immediately available.[10][23]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and appropriate protective clothing.[10][24][25] Do not wear contact lenses.[10][24] For situations with potential inhalation, use a NIOSH-certified respirator with an acid gas cartridge.[10]

-

-

Spill and Fire Response:

-

Spills: Evacuate the area. Contain the spill with dikes or absorbents (e.g., dry sand). Clean up using absorbent material and place it in a suitable container for disposal.[10]

-

Fire: SiCl₄ is not flammable.[10] If it is present in a fire, use only dry media (dry chemical, carbon dioxide) to extinguish the flames. DO NOT USE WATER , as it will react violently.[10][13][24] Water spray can be used to knock down HCl vapors from a safe distance.[10]

-

Conclusion

This compound is an indispensable chemical in modern materials science, enabling the production of high-purity silicon, advanced ceramics, and functionalized silica. Its utility is intrinsically linked to its high reactivity, which demands a thorough understanding of its physical properties, chemical behavior, and stringent safety protocols. The reaction pathways and experimental methodologies outlined in this guide provide a foundational framework for researchers and professionals working with this versatile and powerful precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Silicon tetrachloride_Chemicalbook [chemicalbook.com]

- 3. Silicon tetrachloride | SiCl4 | CID 24816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silicon tetrachloride - this compound - SiCl4 | Manufacturer PCC Group [products.pcc.eu]

- 5. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 6. Cornerstones of the Chemical Industry: Silicon Tetrachloride and Trichlorosilane Propel the Rise of Renewable Energy and the Semiconductor Industry-Iota [siliconeoil.net]

- 7. 10026-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. gelest.com [gelest.com]

- 11. fishersci.com [fishersci.com]

- 12. Silicon tetrachloride 99% | 10026-04-7 [sigmaaldrich.com]

- 13. ICSC 0574 - this compound [chemicalsafety.ilo.org]

- 14. Experiments - Hydrolysis of this compound [chemiedidaktik.uni-wuppertal.de]

- 15. nbinno.com [nbinno.com]

- 16. quora.com [quora.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Effective silicon production from SiCl4 source using hydrogen radicals generated and transported at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chemical Reaction Equation For Silicon Nitride Si3N4 [satnanomaterial.com]

- 21. Experiments - Synthesis of this compound [chemiedidaktik.uni-wuppertal.de]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 24. globalsilicones.org [globalsilicones.org]

- 25. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

An In-depth Technical Guide on the Hydrolysis Mechanism of Tetrachlorosilane in Humid Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of tetrachlorosilane (SiCl₄) in humid environments. It covers the core reaction pathways, intermediates, and kinetics, supported by both theoretical and experimental data. Detailed experimental protocols for studying this reaction are also presented, along with visualizations of the key processes.

Introduction

This compound (SiCl₄) is a volatile, colorless liquid that reacts vigorously with water, including atmospheric moisture. This hydrolysis reaction is of significant interest in various fields, from materials science for the production of high-purity silica and silicon-based materials to safety considerations in handling and storage. Understanding the underlying mechanism is crucial for controlling the reaction, predicting its behavior, and mitigating potential hazards. This guide synthesizes current knowledge on the SiCl₄ hydrolysis mechanism, providing a detailed resource for researchers and professionals.

The overall hydrolysis reaction is commonly represented as:

SiCl₄(l) + 2H₂O(l) → SiO₂(s) + 4HCl(g)[1]

This reaction is highly exothermic and proceeds rapidly, often with the visible fuming in moist air as SiCl₄ vapor reacts with water to form an aerosol of silica and hydrochloric acid.[1]

Core Hydrolysis Mechanism

The hydrolysis of this compound is a stepwise process involving the sequential substitution of chlorine atoms with hydroxyl groups. The mechanism is significantly influenced by the presence of vacant 3d orbitals on the silicon atom, which allows for nucleophilic attack by water molecules. This contrasts with carbon tetrachloride (CCl₄), which is resistant to hydrolysis due to the absence of low-lying empty orbitals on the carbon atom.

The proposed mechanism involves the following key stages:

-

Initial Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom of the SiCl₄ molecule. This forms a pentacoordinate intermediate.

-

Elimination of HCl: The intermediate is unstable and eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of trichlorosilanol (SiCl₃OH).

-

Stepwise Substitution: This process repeats, with further nucleophilic attacks by water molecules and subsequent elimination of HCl, leading to the formation of dichlorodiol (SiCl₂(OH)₂), chlorotriol (SiCl(OH)₃), and finally silicic acid (Si(OH)₄).

-

Condensation: The resulting silanols are unstable and readily undergo condensation reactions, forming siloxane bridges (Si-O-Si) and eliminating water or HCl. This polymerization process ultimately leads to the formation of a three-dimensional network of silicon dioxide (SiO₂).

Signaling Pathway of this compound Hydrolysis

The following diagram illustrates the stepwise hydrolysis and subsequent condensation of this compound.

Role of Water Clusters in the Gas Phase

Theoretical studies suggest that at lower temperatures, the hydrolysis mechanism is more complex than a simple bimolecular reaction. Water clusters, such as dimers (H₂O)₂, play a crucial role in lowering the activation energy of the reaction. The reaction order with respect to water has been experimentally observed to be 2 in the temperature range of 20-100 °C, supporting the involvement of water dimers in the rate-determining step.[2]

The proposed low-temperature mechanism involves the formation of a complex between SiCl₄ and a water dimer, which facilitates the nucleophilic attack and subsequent HCl elimination.

Quantitative Data Presentation

The following tables summarize the available quantitative data from theoretical calculations and experimental observations for the gas-phase hydrolysis of this compound.

Table 1: Calculated Thermodynamic Data for Stepwise Hydrolysis Reactions

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |

| SiCl₄ + H₂O → SiCl₃OH + HCl | -46.0 | -49.8 |

| SiCl₃OH + H₂O → SiCl₂(OH)₂ + HCl | -33.5 | -38.1 |

| SiCl₂(OH)₂ + H₂O → SiCl(OH)₃ + HCl | -20.9 | -26.4 |

| SiCl(OH)₃ + H₂O → Si(OH)₄ + HCl | -8.4 | -14.6 |

Data from theoretical calculations by Ignatov et al.[2]

Table 2: Experimental and Theoretical Kinetic Parameters

| Temperature Range (°C) | Reaction Order (w.r.t. H₂O) | Activation Energy (Ea) (kJ/mol) | Method |

| 20 - 100 | 2 | Negative | Experimental[2] |

| 470 - 800 | 1 | 121.9 | Experimental[2] |

| High Temperature | 1 | 107.0 | Theoretical (Bimolecular)[2] |

Experimental Protocols

This section outlines detailed methodologies for the experimental investigation of this compound hydrolysis, focusing on gas-phase kinetics.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the gas-phase hydrolysis of SiCl₄.

Detailed Methodology for Gas-Phase Kinetic Studies

Objective: To determine the reaction order and activation energy for the gas-phase hydrolysis of SiCl₄.

Apparatus:

-

Gas Handling System: A vacuum-compatible gas manifold constructed from stainless steel or other corrosion-resistant materials. Mass flow controllers are used to precisely control the flow rates of SiCl₄ vapor, water vapor, and an inert carrier gas (e.g., N₂ or Ar).

-

Reactant Vapor Generation:

-

SiCl₄ Vapor: Liquid SiCl₄ is placed in a temperature-controlled bubbler. A carrier gas is passed through the bubbler to generate a saturated vapor of SiCl₄. The concentration is controlled by the temperature of the bubbler and the flow rate of the carrier gas.

-

Water Vapor: A similar temperature-controlled bubbler containing deionized water is used to generate water vapor.

-

-

Reaction Cell: A temperature-controlled reaction cell with windows transparent to the analytical probe (e.g., KBr or ZnSe for FTIR). The cell should be designed to ensure rapid mixing of the reactants and a well-defined path length for spectroscopic measurements.

-

Analytical Instrumentation:

-

In-situ Fourier Transform Infrared (FTIR) Spectrometer: To monitor the concentrations of reactants (SiCl₄, H₂O) and products (HCl, Si-O containing species) in real-time by measuring their characteristic infrared absorption bands.

-

Quadrupole Mass Spectrometer (QMS): For identifying reaction intermediates and products by their mass-to-charge ratio. Differential pumping is required to sample the gas from the reaction cell into the high-vacuum chamber of the mass spectrometer.

-

-

Temperature and Pressure Control: Thermocouples and pressure transducers are used to monitor and control the temperature and pressure within the reaction cell.

Procedure:

-

System Preparation: The entire gas handling system and reaction cell are evacuated to a high vacuum and baked to remove any adsorbed water.

-

Reactant Flow Stabilization: The flows of the carrier gas through the SiCl₄ and H₂O bubblers are initiated and stabilized to achieve the desired partial pressures of the reactants. The reaction cell is bypassed during this stage.

-

Reaction Initiation: The stabilized gas mixture is diverted into the heated reaction cell to initiate the hydrolysis reaction.

-

In-situ Monitoring:

-

FTIR: Infrared spectra are recorded at regular time intervals to monitor the changes in the concentrations of SiCl₄ (e.g., around 615 cm⁻¹), H₂O (e.g., bending mode around 1600 cm⁻¹ and stretching modes >3500 cm⁻¹), HCl (e.g., around 2900 cm⁻¹), and Si-O species (e.g., broad features around 1100 cm⁻¹).

-

Mass Spectrometry: The gas mixture is continuously sampled into the mass spectrometer to identify and monitor the signal intensities of SiCl₄⁺, H₂O⁺, HCl⁺, and potential intermediates like SiCl₃OH⁺.

-

-

Data Analysis:

-

Concentration Profiles: The absorbance data from FTIR are converted to concentration profiles using the Beer-Lambert law, after proper calibration with known standards.

-

Initial Rate Method: The initial rate of reaction is determined from the slope of the concentration vs. time plot at t=0 for different initial concentrations of SiCl₄ and H₂O. This allows for the determination of the reaction order with respect to each reactant.

-

Activation Energy: The experiment is repeated at several different temperatures while keeping the initial reactant concentrations constant. The rate constants (k) are calculated at each temperature. The activation energy (Ea) is then determined from the slope of the Arrhenius plot (ln(k) vs. 1/T).

-

Conclusion

The hydrolysis of this compound in humid environments is a complex process governed by a stepwise substitution mechanism, with the potential for involvement of water clusters, particularly at lower temperatures. The reaction kinetics exhibit a notable temperature dependence, with a negative activation energy observed at lower temperatures and a positive activation energy at higher temperatures. A thorough understanding of this mechanism is essential for applications ranging from materials synthesis to chemical safety. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the intricacies of this important chemical reaction.

References

An In-depth Technical Guide to the Thermodynamic Data and Phase Diagrams of Silicon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase behavior of silicon tetrachloride (SiCl₄). The information is presented in a clear and structured format, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Thermodynamic Data of Silicon Tetrachloride

A summary of the key thermodynamic data for silicon tetrachloride is presented in the tables below. These values have been compiled from various reputable sources and are essential for modeling and predicting the behavior of SiCl₄ in different chemical and physical processes.

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Formation

| Thermodynamic Property | State | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -687.0 | kJ/mol |

| Gas | -657.0 | kJ/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Liquid | -619.8 | kJ/mol |

| Gas | -617.0 | kJ/mol | |

| Standard Molar Entropy (S°) | Liquid | 239.7 | J/(mol·K) |

| Gas | 330.7 | J/(mol·K) |

Table 2: Phase Transition Properties

| Property | Value | Units |

| Melting Point (at 1 atm) | -68.74 | °C |

| 204.41 | K | |

| Boiling Point (at 1 atm) | 57.65 | °C |

| 330.80 | K | |

| Critical Temperature | 235.0 | °C |

| 508.1 | K | |

| Critical Pressure | 3.593 | MPa |

| Enthalpy of Fusion (ΔfusH°) | 7.60 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 28.7 | kJ/mol |

| Enthalpy of Sublimation (ΔsubH°) | 43.3 ± 0.1 | kJ/mol |

Table 3: Heat Capacity

| State | Heat Capacity (Cp) | Units |

| Liquid | 145 | J/(mol·K) |

| Gas | 90 | J/(mol·K) |

Table 4: Vapor Pressure Data (Antoine Equation)

The vapor pressure of silicon tetrachloride as a function of temperature can be calculated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C |

| 273.70 - 325.68 | 4.00329 | 1149.847 | -43.044 |

| 275.4 - 330.1 | 4.09777 | 1200 | -37 |

Experimental Protocols

The accurate determination of the thermodynamic properties of silicon tetrachloride requires precise and carefully executed experimental procedures. Due to its volatile and corrosive nature, special considerations must be taken in the design and execution of these experiments.

Determination of the Enthalpy of Formation

The standard enthalpy of formation of silicon tetrachloride is determined by reaction calorimetry, specifically through the direct chlorination of silicon in a bomb calorimeter.

Methodology: Bomb Calorimetry

-

Apparatus: A high-pressure, corrosion-resistant bomb calorimeter is used. Given the reactivity of chlorine and silicon tetrachloride, the bomb is typically lined with a noble metal such as platinum to prevent reaction with the vessel walls. The calorimeter is submerged in a precisely measured volume of water in a well-insulated container (e.g., a Dewar flask). The temperature of the water is monitored with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer).

-

Sample Preparation: A known mass of high-purity crystalline silicon is placed in a crucible, also made of an inert material like platinum. The bomb is then assembled and purged with an inert gas to remove any atmospheric moisture and nitrogen.

-

Reaction Initiation: A known excess of pure chlorine gas is introduced into the bomb. The reaction is initiated by passing a small electrical current through a fuse wire in contact with the silicon sample. The heat from the fuse ignites the silicon in the chlorine atmosphere.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the reaction. The temperature rise is carefully measured once thermal equilibrium is reached.

-

Calculations: The heat of reaction is calculated from the temperature rise and the heat capacity of the calorimeter system (the bomb, water, and other components). The heat capacity of the calorimeter is determined in separate calibration experiments using a substance with a known heat of combustion, such as benzoic acid. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of formation is then calculated from the heat of reaction at constant volume, with corrections to standard state conditions (constant pressure).

Determination of Vapor Pressure

The vapor pressure of silicon tetrachloride can be determined using either a static or a dynamic method.

Methodology: Static Method

-

Apparatus: A static apparatus consists of a thermostatted equilibrium cell containing the liquid sample, a pressure measuring device, and a vacuum system. For a corrosive liquid like silicon tetrachloride, the equilibrium cell and all wetted parts of the pressure sensor must be constructed from corrosion-resistant materials such as glass, quartz, or stainless steel with a corrosion-resistant lining. A diaphragm pressure gauge can be used to isolate the pressure sensor from the corrosive vapor. The temperature of the equilibrium cell is controlled to within ±0.1 K.

-

Sample Preparation and Degassing: A sample of high-purity silicon tetrachloride is introduced into the equilibrium cell. It is crucial to thoroughly degas the sample to remove any dissolved air or other volatile impurities that would contribute to the total pressure. This is typically achieved by repeated freeze-pump-thaw cycles. The sample is frozen using a cryogen (e.g., liquid nitrogen), the headspace is evacuated, and then the sample is allowed to thaw, releasing dissolved gases which are then pumped away. This cycle is repeated until the pressure of the degassed sample at a constant low temperature remains constant.

-

Measurement: The degassed sample is heated to a desired temperature and allowed to reach thermal and vapor-liquid equilibrium. The pressure at equilibrium is then recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

Methodology: Ebulliometry (Dynamic Method)

-

Apparatus: An ebulliometer is used to measure the boiling point of a liquid at a controlled pressure. The apparatus consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in a mixture of vapor and boiling liquid at equilibrium, a condenser to prevent loss of the substance, and a connection to a pressure control and measurement system.

-

Procedure: The ebulliometer is filled with the silicon tetrachloride sample. The system is connected to a manostat to maintain a constant pressure. The liquid is heated to its boiling point, and the equilibrium temperature is measured with a calibrated thermometer.

-

Data Acquisition: The boiling temperature is recorded for a range of controlled pressures. The vapor pressure at each temperature is equal to the controlled pressure in the system.

Phase Diagram and Signaling Pathways

Visualizing the phase behavior and the logical flow of experimental and analytical processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Phase Diagram of Silicon Tetrachloride

The phase diagram illustrates the stable phase of silicon tetrachloride at different combinations of temperature and pressure.

Caption: Phase diagram of silicon tetrachloride.

Experimental Workflow for Thermodynamic Data Acquisition

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermodynamic properties of silicon tetrachloride.

Caption: Experimental workflow for SiCl4.

Signaling Pathway for SiCl₄ Hydrolysis

Silicon tetrachloride readily reacts with water. This signaling pathway illustrates the hydrolysis reaction that occurs upon exposure to moisture.

The Genesis of a Cornerstone Material: A Technical History of Tetrachlorosilane

A comprehensive guide to the historical development and discovery of tetrachlorosilane (SiCl₄), detailing its synthesis from the pioneering work of Berzelius to modern industrial processes. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, also known as silicon tetrachloride, is a colorless, fuming liquid that has played a pivotal role in the advancement of materials science and semiconductor technology. First synthesized in the early 19th century, its journey from a laboratory curiosity to a cornerstone of high-purity silicon production is a testament to the evolution of inorganic chemistry. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key processes.

Historical Development

The story of this compound begins with the isolation of elemental silicon. In 1823, the Swedish chemist Jöns Jacob Berzelius successfully prepared amorphous silicon.[1][2][3] Building on this breakthrough, Berzelius is credited with the first synthesis of silicon tetrachloride in the same year by reacting silicon with chlorine gas.[1][4][5] This foundational discovery laid the groundwork for the exploration of silicon-halogen chemistry.

Another significant figure in the early history of silicon chemistry was Friedrich Wöhler. While renowned for his synthesis of urea, Wöhler also made substantial contributions to inorganic chemistry, including the isolation of crystalline silicon and the synthesis of the first silanes (silicon hydrides) in the 1850s.[6][7][8] His work, along with that of Sainte-Claire Deville, furthered the understanding of silicon's elemental nature and its reactivity.[6]

The initial synthesis of this compound was a laboratory-scale endeavor. However, with the advent of the semiconductor industry in the mid-20th century, the demand for high-purity silicon surged. This propelled the development of industrial-scale production methods for this compound, as it became a critical intermediate in the Siemens process for producing polysilicon.

Key Milestones in the History of this compound

Experimental Protocols

Historical Laboratory Synthesis: Direct Chlorination of Silicon (Representative Method)

This protocol is a representation of the early laboratory methods for synthesizing this compound, based on the direct reaction of elemental silicon with chlorine gas.

Objective: To synthesize this compound by passing dry chlorine gas over heated amorphous silicon.

Materials:

-

Amorphous silicon powder

-

Potassium permanganate (for chlorine generation)

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid (for drying)

-

Sodium hydroxide solution (for trapping excess chlorine)

-

Apparatus: Gas generation flask, dropping funnel, drying towers, combustion tube, porcelain boat, condenser, receiving flask, and gas trapping bubbler.[9]

Procedure:

-

Set up the apparatus in a fume hood. The setup consists of a chlorine gas generator (e.g., dropping concentrated HCl onto potassium permanganate), a series of drying towers containing concentrated sulfuric acid, a combustion tube containing amorphous silicon in a porcelain boat, a condenser, and a receiving flask cooled in an ice bath. The outlet of the system is connected to a bubbler containing sodium hydroxide solution to neutralize unreacted chlorine.

-

Place approximately 5-10 grams of amorphous silicon powder into the porcelain boat and position it in the center of the combustion tube.

-

Begin the generation of chlorine gas by slowly adding concentrated hydrochloric acid to the potassium permanganate.

-

Once a steady stream of dry chlorine gas is established and has purged the air from the system, begin heating the combustion tube containing the silicon powder with a Bunsen burner.

-

The silicon will begin to glow as the exothermic reaction with chlorine proceeds.

-

This compound will form as a vapor and pass into the condenser, where it will liquefy and be collected in the cooled receiving flask.

-

Continue the reaction until a sufficient amount of product has been collected or the silicon is consumed.

-

Stop the heating and allow the apparatus to cool under a slow stream of chlorine to prevent backflow of air.

-

Once cool, stop the chlorine generation and purge the system with an inert gas (e.g., nitrogen) before dismantling the apparatus.

-

The collected liquid is crude this compound and can be purified by fractional distillation.

Reaction: Si(s) + 2Cl₂(g) → SiCl₄(l)

Industrial Production Methods

Modern industrial production of this compound has evolved to handle large quantities with high efficiency and purity. The primary methods include:

-

Chlorination of Ferrosilicon: This is the most common route.[4] Ferrosilicon, an alloy of iron and silicon, is reacted with chlorine gas at elevated temperatures.

-

Chlorination of Silicon Carbide: Silicon carbide is reacted with chlorine gas.

-

Carbo-chlorination of Silicon Dioxide: A mixture of silicon dioxide (silica) and carbon is heated in a stream of chlorine.[7]

Quantitative Data

The physical and chemical properties of this compound are well-characterized. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | SiCl₄ |

| Molar Mass | 169.90 g/mol [8] |

| Appearance | Colorless liquid[8] |

| Density | 1.483 g/cm³[8] |

| Melting Point | -68.74 °C[8] |

| Boiling Point | 57.65 °C[8] |

| Solubility in Water | Reacts[8] |

| Solubility in Organic Solvents | Soluble in benzene, toluene, chloroform, ether[8] |

Table 2: Comparison of this compound Synthesis Methods

| Method | Reactants | Typical Temperature | Typical Yield | Key Considerations |

| Direct Chlorination (Lab) | Silicon, Chlorine | 600 °C[4] | High | Suitable for small-scale synthesis. |

| Ferrosilicon Route (Industrial) | Ferrosilicon, Chlorine | > 300 °C | High | Most common industrial method.[4] |

| Silicon Carbide Route (Industrial) | Silicon Carbide, Chlorine | High | High | Alternative industrial process. |

| Carbo-chlorination (Industrial) | Silicon Dioxide, Carbon, Chlorine | > 800 °C[7] | Varies | Utilizes inexpensive starting materials.[7] |

Chemical Properties and Reactions

This compound is a highly reactive compound, a characteristic that is central to its utility.

Hydrolysis

A key reaction of this compound is its rapid hydrolysis in the presence of water to form silicon dioxide (silica) and hydrochloric acid.[8] This reaction is responsible for the fuming of this compound in moist air.

Reaction: SiCl₄(l) + 2H₂O(l) → SiO₂(s) + 4HCl(g)

Applications

The primary application of this compound is as a precursor for the production of high-purity silicon for the semiconductor and photovoltaic industries.[5] It is also used in the manufacturing of fumed silica and as a starting material for the synthesis of various silicon-containing compounds. For applications such as the production of optical fibers, extremely high purity this compound is required, often with purity levels exceeding 99.9999% (6N).[10][11][12]

Conclusion

From its initial synthesis by Jöns Jacob Berzelius in 1823, this compound has evolved from a chemical curiosity into an indispensable material in modern technology. Its historical development mirrors the broader advancements in inorganic chemistry and materials science. The continued demand for high-purity silicon and silica-based materials ensures that this compound will remain a compound of significant industrial and scientific importance. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering valuable insights for professionals in related fields.

References

- 1. Silicon - Wikipedia [en.wikipedia.org]

- 2. Silicon | Si (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Silicon » historical information [webelements.com]

- 4. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 5. brainly.in [brainly.in]

- 6. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 7. newworldencyclopedia.org [newworldencyclopedia.org]

- 8. Friedrich_Wöhler [chemeurope.com]

- 9. Experiments - Synthesis of this compound [chemiedidaktik.uni-wuppertal.de]

- 10. Silicon tetrachloride - this compound - SiCl4 | Manufacturer PCC Group [products.pcc.eu]

- 11. datainsightsmarket.com [datainsightsmarket.com]

- 12. marketreportanalytics.com [marketreportanalytics.com]

A Comprehensive Technical Guide to the Solubility of Tetrachlorosilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorosilane (SiCl₄), a cornerstone in silicon chemistry and material science, exhibits a range of solubility behaviors crucial for its application in synthesis and processing. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. The document summarizes qualitative solubility data, outlines essential experimental considerations for handling this reactive compound, and discusses the chemical interactions that govern its solubility.

Introduction

This compound, also known as silicon tetrachloride, is a colorless, fuming liquid with a pungent odor.[1][2] Its high reactivity, particularly towards protic species, makes understanding its solubility profile in inert organic solvents a critical aspect for its safe and effective use in research and industrial applications. This guide aims to consolidate the available information on the solubility of SiCl₄, providing a valuable resource for professionals in chemistry and materials science.

Solubility of this compound in Organic Solvents

This compound is generally characterized by its high solubility in non-polar and weakly polar aprotic organic solvents.[1] The primary mode of interaction is through van der Waals forces. Due to the symmetrical tetrahedral geometry of the SiCl₄ molecule, the individual polar Si-Cl bond dipoles cancel each other out, resulting in a non-polar molecule. This inherent non-polarity governs its favorable mixing with solvents of similar character, a principle often summarized as "like dissolves like."

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent Class | Solvent Name | Solubility Description | Citations |

| Aromatic Hydrocarbons | Benzene | Miscible | [1][2][3] |

| Toluene | Miscible | [1][2] | |

| Ethers | Diethyl Ether | Miscible | [1][2][3] |

| Halogenated Hydrocarbons | Chloroform | Miscible | [1][2][3] |

| Carbon Tetrachloride | Miscible in all proportions | [3] | |

| Dichloromethane | A 1.0 M solution is commercially available, indicating high solubility. | [4] | |

| Aliphatic Hydrocarbons | Petroleum Ether | Miscible | [1][2][3] |

| Hexane | Soluble | [5][6] |

Interaction with Protic Solvents

It is critical to distinguish between solubility and reactivity. This compound reacts vigorously and exothermically with protic solvents such as water and alcohols.[7] This is not a dissolution process but a chemical transformation.

-

Water: SiCl₄ undergoes rapid hydrolysis to form silicic acid (SiO₂) and hydrochloric acid (HCl).[7] SiCl₄ + 2H₂O → SiO₂ + 4HCl

-

Alcohols: The reaction with alcohols yields alkoxysilanes and hydrogen chloride.[7] SiCl₄ + 4ROH → Si(OR)₄ + 4HCl

Therefore, this compound is considered reactive and not soluble in these protic media.

Experimental Protocols for Handling and Solubility Determination

The high reactivity of this compound with atmospheric moisture necessitates stringent handling procedures. Any experimental work, including solubility determination, must be conducted under anhydrous conditions.

General Handling Procedures

-

Inert Atmosphere: All manipulations of this compound should be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glove box or using Schlenk line techniques.[8]

-

Dry Glassware: All glassware must be rigorously dried, typically by oven-drying at >120 °C for several hours and then cooled under a stream of dry inert gas.

-

Anhydrous Solvents: Solvents must be thoroughly dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).

Protocol for Solubility Determination (Qualitative/Miscibility)

-

Preparation: Under an inert atmosphere, add a known volume of the anhydrous organic solvent to a dry, sealed container (e.g., a septa-sealed vial).

-

Addition of SiCl₄: Using a dry syringe, incrementally add known volumes of this compound to the solvent.

-

Observation: After each addition, vigorously mix the solution and allow it to equilibrate. Observe for any signs of phase separation, precipitation, or immiscibility.

-

Determination: If no phase separation is observed after the addition of a significant volume of SiCl₄ (up to a 1:1 volume ratio or higher), the two substances can be considered miscible.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

-

Saturated Solution Preparation: In a temperature-controlled vessel under an inert atmosphere, add an excess of this compound to a known volume of the anhydrous solvent. Stir the mixture vigorously for a prolonged period to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for any undissolved SiCl₄ to settle.

-

Aliquoting: Carefully extract a known volume of the supernatant (the saturated solution) using a dry, pre-weighed gas-tight syringe.

-

Evaporation: Transfer the aliquot to a pre-weighed, dry flask. Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum, leaving behind the non-volatile dissolved SiCl₄ (note: SiCl₄ is volatile, this method is challenging and requires careful control of conditions to selectively remove the solvent).

-

Mass Determination: Weigh the flask containing the SiCl₄ residue. The difference in mass will give the amount of SiCl₄ that was dissolved in the aliquot.

-

Calculation: Calculate the solubility in terms of g/100g of solvent or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for this compound Solubility Assessment.

Conclusion

This compound is a non-polar compound that is miscible with a wide array of common non-polar and weakly polar aprotic organic solvents. Its high reactivity with protic solvents, such as water and alcohols, precludes simple dissolution and instead leads to chemical transformation. Due to the challenges in handling this moisture-sensitive compound, quantitative solubility data is scarce. The experimental protocols and safety considerations outlined in this guide are paramount for any laboratory work involving this compound solutions. A thorough understanding of its solubility and reactivity is essential for its successful application in scientific research and industrial processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Silicon tetrachloride - this compound - SiCl4 | Manufacturer PCC Group [products.pcc.eu]

- 3. Silicon tetrachloride | SiCl4 | CID 24816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silicon tetrachloride 1.0M dichloromethane 10026-04-7 [sigmaaldrich.com]

- 5. Silicon tetrachloride - Epivalence [epivalence.com]

- 6. gauthmath.com [gauthmath.com]

- 7. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 8. globalsilicones.org [globalsilicones.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrachlorosilane (SiCl₄)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the spectroscopic characterization of tetrachlorosilane (SiCl₄) using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated spectroscopic data, and visual representations of experimental workflows.

Introduction

This compound, also known as silicon tetrachloride, is a colorless, fuming liquid with a pungent odor. It is a key precursor in the production of high-purity silicon and silica, making it a critical material in the semiconductor and optical fiber industries.[1] Due to its reactivity, particularly its sensitivity to moisture, proper handling and characterization are essential. This document outlines the spectroscopic techniques used to verify its identity and purity.

Molecular Structure: this compound possesses a tetrahedral geometry, belonging to the Td point group. This high degree of symmetry influences its spectroscopic properties, particularly its vibrational modes in IR and Raman spectroscopy.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are crucial for the identification and characterization of the compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound have been extensively studied. The fundamental vibrational frequencies are presented in Table 1.

| Table 1: Fundamental Vibrational Frequencies of this compound | |||

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁ (symmetric stretch) | A₁ | 424 | Raman active |

| ν₂ (degenerate deformation) | E | 150 | Raman active |

| ν₃ (degenerate stretch) | T₂ | 621 | IR and Raman active |

| ν₄ (degenerate deformation) | T₂ | 221 | IR and Raman active |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ²⁹Si NMR spectrum of this compound provides a distinct signal characteristic of the silicon nucleus in its chemical environment.

| Table 2: ²⁹Si NMR Spectroscopic Data for this compound | |

| Nucleus | Chemical Shift (δ) in ppm |

| ²⁹Si | -18.5 |

Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The experimental value can be influenced by the solvent used, though for SiCl₄, solvent effects on the chemical shift are not substantial.[2]

Experimental Protocols

Given the reactive nature of this compound, which readily hydrolyzes upon contact with atmospheric moisture to form hydrochloric acid and silicon dioxide, all sample handling must be conducted under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][3] Personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and suitable protective clothing, is mandatory.[4]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound to identify the T₂ vibrational modes.

Methodology:

-

Instrument Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, purged with dry nitrogen to minimize atmospheric water and carbon dioxide interference.[5]

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select an appropriate resolution, typically 2.0 cm⁻¹.[5]

-

Perform a background scan using the empty, clean, and dry liquid cell.

-

-

Sample Preparation (in an inert atmosphere):

-

Use a liquid cell with windows transparent to the mid-IR range, such as potassium bromide (KBr) or sodium chloride (NaCl).[5] Given the corrosive nature of SiCl₄ upon hydrolysis, a cell with silver chloride (AgCl) or zinc selenide (ZnSe) windows, or a diamond attenuated total reflectance (ATR) accessory can also be considered for enhanced durability.

-

Select a path length appropriate for a neat liquid sample. For SiCl₄, a path length of 0.010 cm has been used.[6]

-

Using a gas-tight syringe, carefully inject the this compound into the liquid cell, ensuring no air bubbles are trapped.

-

-

Data Acquisition:

-

Place the sealed liquid cell in the sample holder of the FTIR spectrometer.

-